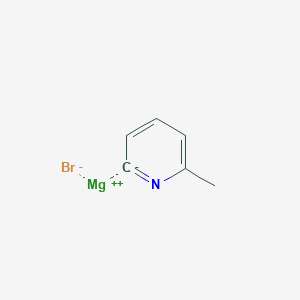

6-Methyl-2-pyridylmagnesium bromide

描述

Significance of Pyridyl Motifs in Modern Chemical Synthesis

The pyridine (B92270) ring is a fundamental heterocyclic scaffold that holds a privileged position in the fields of medicinal chemistry and materials science. nih.govontosight.ai Its prevalence is highlighted by the significant number of pyridine-containing compounds that have received US FDA approval, with 54 such drugs approved between 2014 and 2023 alone. nih.gov The unique properties of the nitrogen atom within the aromatic ring allow it to act as a hydrogen bond acceptor, which can significantly enhance the pharmacokinetic properties of drug candidates. nih.gov

Incorporating a pyridine motif into a molecule can lead to improved biochemical potency, enhanced metabolic stability, and better permeability. nih.gov For example, the substitution of a phenyl group with a pyridine ring has been shown to dramatically increase the metabolic stability of certain enzyme inhibitors. nih.gov Pyridine derivatives exhibit a vast range of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties. nih.govresearchgate.net This wide spectrum of activity underscores the importance of developing efficient synthetic methods to access functionalized pyridine-based molecules. researchgate.net

Overview of Organometallic Reagents in Pyridine Functionalization

The functionalization of the pyridine ring is a central theme in organic synthesis, and organometallic reagents are indispensable tools for this purpose. rsc.org Due to the electron-deficient nature of the pyridine ring, it is susceptible to nucleophilic attack, particularly at the C2 and C4 positions. ambeed.com Organometallic compounds, such as organolithium and Grignard reagents, are powerful nucleophiles used to introduce carbon-based substituents onto the pyridine core. youtube.com

Direct metallation, using strong bases to deprotonate a C-H bond, can generate pyridyl organometallics, although this can sometimes lead to mixtures of isomers. rsc.org A more common and controlled method involves halogen-metal exchange, where a halopyridine (e.g., bromopyridine) reacts with an organometallic reagent or elemental magnesium to form a pyridyl Grignard or organolithium species. researchgate.net These intermediates can then react with a wide array of electrophiles to create new carbon-carbon or carbon-heteroatom bonds. rsc.org

While incredibly useful, the application of 2-pyridyl organometallics can present challenges. These reagents, particularly 2-pyridyl boronic acids used in Suzuki-Miyaura coupling, can be unstable and exhibit poor reactivity, a phenomenon often referred to as the "2-pyridyl problem". nih.govacs.org This has spurred the development of alternative strategies, including the use of more robust pyridyl Grignard and organozinc reagents, which serve as crucial intermediates in transition-metal-catalyzed cross-coupling reactions to form complex biaryl structures. nih.govnih.gov

Positioning of 6-Methyl-2-pyridylmagnesium Bromide as a Key Synthetic Intermediate

Within the family of pyridyl organometallics, This compound emerges as a key synthetic intermediate. This Grignard reagent provides a direct nucleophilic source of a 6-methyl-2-pyridyl unit, a common structural motif in pharmaceuticals and functional materials. Its structure combines the reactive organomagnesium functionality at the 2-position with a methyl group at the 6-position, which can influence the steric and electronic properties of the resulting products.

The reagent is typically prepared from 2-bromo-6-methylpyridine (B113505) and magnesium metal and is often used in solution, for instance, as a 0.25 M solution in tetrahydrofuran (B95107) (THF). sigmaaldrich.com As a Grignard reagent, it readily participates in a variety of fundamental organic reactions. These include nucleophilic addition to carbonyl compounds (aldehydes, ketones, esters) to form alcohols, and cross-coupling reactions (e.g., Kumada coupling) with organic halides to form biaryl compounds. masterorganicchemistry.comthieme-connect.de The presence of the methyl group makes it a valuable building block for introducing a specific substitution pattern that might be essential for achieving desired biological activity or material properties.

Below are the key properties of this reagent.

| Property | Value |

| CAS Number | 621685-64-1 |

| Molecular Formula | C₆H₆BrMgN |

| Molecular Weight | 196.33 g/mol |

| IUPAC Name | bromo(6-methylpyridin-2-yl)magnesium |

| InChI Key | HZNHGUYNRVSJAB-UHFFFAOYSA-M |

| Physical Form | Solution |

Structure

3D Structure of Parent

属性

IUPAC Name |

magnesium;6-methyl-2H-pyridin-2-ide;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N.BrH.Mg/c1-6-4-2-3-5-7-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLOASRKLZROFAX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C[C-]=N1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrMgN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Methyl 2 Pyridylmagnesium Bromide

Direct Synthesis Routes from Halogenated Pyridine (B92270) Precursors

The most common and straightforward approach to 6-Methyl-2-pyridylmagnesium bromide involves the direct reaction of a halogenated pyridine precursor, typically 2-bromo-6-methylpyridine (B113505), with magnesium metal. This method, a classic Grignard reaction, is widely employed for its efficiency and operational simplicity.

Magnesium/Halide Exchange Protocols

The halogen-magnesium exchange is a powerful and frequently utilized method for the preparation of functionalized Grignard reagents, including those derived from pyridines. nih.govresearchgate.netclockss.org This protocol involves the reaction of an organomagnesium reagent, such as isopropylmagnesium chloride (iPrMgCl), with an aryl or heteroaryl halide. For the synthesis of this compound, 2-bromo-6-methylpyridine serves as the starting material. The reaction with a suitable Grignard reagent like iPrMgCl facilitates the exchange of the bromine atom with a magnesium bromide moiety.

The use of iPrMgCl·LiCl, often referred to as a "Turbo-Grignard" reagent, has been shown to significantly enhance the rate of bromine-magnesium exchange reactions. nih.govresearchgate.net This is attributed to the ability of lithium chloride to break up polymeric Grignard species, leading to more reactive monomeric organomagnesium species. This enhanced reactivity allows the exchange to proceed under milder conditions, often with improved yields and chemoselectivity. researchgate.net

A general representation of the magnesium/halide exchange is as follows:

2-bromo-6-methylpyridine + iPrMgCl → this compound + iPrBr

This method is particularly advantageous for preparing highly functionalized Grignard reagents that might not be accessible through traditional direct insertion of magnesium, as it often tolerates a wider range of functional groups. researchgate.net

Optimization of Reaction Conditions and Solvent Effects

The successful synthesis of this compound via direct methods is highly dependent on the optimization of reaction conditions and the choice of solvent.

Reaction Conditions: Key parameters that require careful control include temperature, reaction time, and the nature of the magnesium used. The initiation of the Grignard reaction can sometimes be challenging, and activation of the magnesium surface, for instance by using a small crystal of iodine or 1,2-dibromoethane, is a common practice. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the highly reactive Grignard reagent from reacting with atmospheric oxygen and moisture.

Solvent Effects: Ethereal solvents are essential for the formation and stability of Grignard reagents. Tetrahydrofuran (B95107) (THF) is the most commonly used solvent for the preparation of pyridylmagnesium halides due to its excellent solvating power for the organomagnesium species. The solvent molecules coordinate to the magnesium center, stabilizing the Grignard reagent. The choice of solvent can also influence the reactivity and the position of the Schlenk equilibrium, which describes the disproportionation of the Grignard reagent into its dialkylmagnesium and magnesium dihalide components.

The following table summarizes the impact of key parameters on the direct synthesis of pyridyl Grignard reagents:

| Parameter | Effect on Reaction | Common Practices |

| Reagent | iPrMgCl is effective for Br/Mg exchange. iPrMgCl·LiCl enhances reaction rates. | Use of freshly prepared or commercial solutions of iPrMgCl or iPrMgCl·LiCl. |

| Solvent | THF is the preferred solvent for stabilizing the Grignard reagent. | Anhydrous THF is crucial to prevent quenching of the reagent. |

| Temperature | Reactions are often initiated at room temperature and may require cooling to control exothermicity. | Typically performed between 0 °C and room temperature. |

| Initiation | Can be slow; requires activation of magnesium. | Use of iodine, 1,2-dibromoethane, or pre-activated magnesium turnings. |

| Atmosphere | Grignard reagents are sensitive to air and moisture. | Strict inert atmosphere (N₂ or Ar) is maintained throughout the reaction. |

Indirect Synthetic Pathways and Precursor Chemistry

Directed Metalation Strategies for Pyridine Systems

Directed ortho-metalation (DoM) is a powerful technique for the functionalization of aromatic and heteroaromatic rings. baranlab.orguwindsor.ca This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, such as n-butyllithium (n-BuLi), and directs deprotonation to the adjacent ortho position. baranlab.org

In the context of synthesizing the precursor for this compound, the methyl group in 2-picoline (2-methylpyridine) can act as a directing group, although it is considered a weaker DMG compared to others like amides or methoxy (B1213986) groups. The nitrogen atom in the pyridine ring itself also plays a significant role in directing the lithiation to the C2 and C6 positions. The combination of the ring nitrogen and the C2-methyl group in 2-picoline can direct lithiation to the C6 position, although competitive metalation at the methyl group can also occur. The use of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can enhance the basicity of the organolithium reagent and improve the efficiency and regioselectivity of the metalation. researchgate.netwpmucdn.com

The general sequence for this approach is:

Directed ortho-lithiation: 2-Picoline is treated with a strong base like n-BuLi, often in the presence of TMEDA, to generate 6-lithio-2-methylpyridine.

Subsequent reaction: The resulting lithiated species can then be used in the next step of the synthesis.

Transmetalation from Other Organometallic Species (e.g., Lithiated Pyridines)

Once the lithiated intermediate, 6-lithio-2-methylpyridine, is formed via directed metalation, it can be converted to the corresponding Grignard reagent through a transmetalation reaction. This involves treating the organolithium compound with a magnesium salt, typically anhydrous magnesium bromide (MgBr₂). elsevierpure.com

The transmetalation reaction proceeds as follows:

6-lithio-2-methylpyridine + MgBr₂ → this compound + LiBr

This indirect route provides a valuable alternative to the direct methods, especially when the starting material is the more readily available 2-picoline instead of the halogenated derivative. The success of this method hinges on the efficient and regioselective formation of the initial organolithium species.

The following table outlines the key aspects of the indirect synthesis of this compound:

| Step | Reagents and Conditions | Key Considerations |

| Directed Metalation | 2-Picoline, n-BuLi, TMEDA in an ethereal solvent (e.g., THF, diethyl ether) at low temperatures (e.g., -78 °C to 0 °C). | The methyl group and the pyridine nitrogen direct the lithiation. Competition between metalation at the ring and the methyl group can occur. |

| Transmetalation | 6-Lithio-2-methylpyridine, anhydrous MgBr₂ in an ethereal solvent. | The reaction is typically fast. The anhydrous nature of MgBr₂ is critical for success. |

Reactivity Profiles and Mechanistic Investigations of 6 Methyl 2 Pyridylmagnesium Bromide

Fundamental Nucleophilic Reactivity and Additions

6-Methyl-2-pyridylmagnesium bromide, a Grignard reagent, is characterized by a carbon-magnesium bond that imparts significant nucleophilic character to the pyridyl ring. This inherent reactivity allows it to readily participate in addition reactions with a variety of electrophilic compounds.

Reactions with Carbonyl Compounds (Aldehydes, Ketones, Esters)

Similar to other Grignard reagents, this compound exhibits classic nucleophilic addition to carbonyl compounds. masterorganicchemistry.comlibretexts.org The nucleophilic carbon of the pyridyl ring attacks the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond. Subsequent acidic workup protonates the resulting alkoxide to yield an alcohol.

Aldehydes: Reaction with aldehydes results in the formation of secondary alcohols. For instance, the reaction with formaldehyde (B43269) would yield (6-methylpyridin-2-yl)methanol.

Ketones: The addition to ketones produces tertiary alcohols. libretexts.org For example, reacting this compound with acetone (B3395972) would yield 2-(6-methylpyridin-2-yl)propan-2-ol.

Esters: The reaction with esters typically proceeds with the addition of two equivalents of the Grignard reagent to form tertiary alcohols, where two of the alkyl groups attached to the carbinol carbon originate from the Grignard reagent. libretexts.org

The general mechanism involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon, forming a tetrahedral intermediate. For esters, this intermediate can collapse, eliminating an alkoxide leaving group to form a ketone, which then rapidly reacts with a second equivalent of the Grignard reagent. masterorganicchemistry.com

Table 1: Illustrative Reactions of this compound with Carbonyl Compounds

| Carbonyl Compound | Product |

| Formaldehyde | (6-Methylpyridin-2-yl)methanol |

| Acetaldehyde | 1-(6-Methylpyridin-2-yl)ethanol |

| Acetone | 2-(6-Methylpyridin-2-yl)propan-2-ol |

| Ethyl acetate | 2-(6-Methylpyridin-2-yl)propan-2-ol (after reacting with two equivalents) |

Reactions with Other Electrophilic Centers

The nucleophilicity of this compound extends to reactions with other electrophiles beyond carbonyls. It can react with a range of electrophilic centers to introduce the 6-methyl-2-pyridyl moiety into various molecular frameworks. For example, it can react with electrophiles like iodine to yield 2-iodo-6-methylpyridine. researchgate.net

Transition-Metal-Catalyzed Cross-Coupling Reactions

This compound is a valuable coupling partner in transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic organic chemistry for the formation of carbon-carbon bonds. wikipedia.orgnih.gov

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are widely employed to facilitate the coupling of Grignard reagents with organic halides. organic-chemistry.orgrsc.org These reactions, often named after their developers, provide powerful methods for constructing complex molecular architectures.

Kumada Coupling with Aryl and Heteroaryl Halides

The Kumada-Tamao-Corriu coupling, or simply Kumada coupling, involves the reaction of a Grignard reagent with an aryl or vinyl halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org this compound can be effectively coupled with various aryl and heteroaryl halides to synthesize substituted biaryl and heteroaryl-pyridine compounds. researchgate.netnih.gov Research has shown that 2-pyridyl Grignard reagents, including those with substitutions at the 6-position, can react in good to excellent yields with aromatic or heteroaromatic electrophiles. researchgate.netnih.gov The reaction tolerates a range of substituents on the aryl halide partner, including both electron-donating and electron-withdrawing groups. researchgate.net

Table 2: Examples of Kumada Coupling with 2-Pyridyl Grignard Reagents

| Aryl Halide | Catalyst System | Product Type | Yield Range |

| Aryl Bromides | [Pd2(dba)3] / (1-Ad)2P(O)H | 2-Arylpyridines | Good to Excellent researchgate.netnih.gov |

| Heteroaryl Bromides | [Pd2(dba)3] / (1-Ad)2P(O)H | 2-(Heteroaryl)pyridines | 52-94% researchgate.netnih.gov |

Influence of Ligand Design on Reactivity and Selectivity

The choice of ligand coordinated to the palladium or nickel catalyst is crucial for the success of the Kumada coupling, significantly influencing both reactivity and selectivity. cuni.cznih.gov For the challenging coupling of 2-pyridyl Grignard reagents, conventional phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands often result in poor reactivity. researchgate.net However, the use of secondary phosphine oxides (SPOs) as ligands has been shown to uniquely promote the palladium-catalyzed coupling of 2-pyridyl Grignard reagents with aryl halides. researchgate.net

In nickel-catalyzed Kumada couplings, the electronic properties of the ligands play a significant role. For instance, with nickel(II) complexes bearing N-functionalized bis(diphenylphosphanyl)amine ligands, increasing the electron-releasing power of the N-substituent has been found to enhance the catalytic activity and selectivity of the cross-coupling reaction. cuni.cznih.gov This is attributed to the facilitation of the oxidative addition step in the catalytic cycle. cuni.cz Furthermore, the nature of the halide ligand on the nickel precatalyst also impacts the reaction, with chloride ligands often leading to higher catalytic activity compared to bromide or iodide. cuni.cznih.gov

Nickel-Catalyzed Coupling Reactions

Nickel-catalyzed cross-coupling reactions, particularly the Kumada-Corriu coupling, represent a powerful tool for carbon-carbon bond formation. In the context of this compound, nickel catalysts facilitate its reaction with various organic halides. The general mechanism, first reported independently by the Kumada and Corriu groups in 1972, involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. scispace.com

The catalytic cycle typically begins with the reduction of a Ni(II) precatalyst by the Grignard reagent to a catalytically active Ni(0) species. This Ni(0) complex then undergoes oxidative addition with an organic halide (R-X) to form a Ni(II) intermediate. Transmetalation with this compound followed by reductive elimination yields the cross-coupled product and regenerates the Ni(0) catalyst.

The efficiency and outcome of these reactions can be significantly influenced by additives. For instance, in the nickel-catalyzed cross-coupling of Grignard reagents with alkyl halides, the use of 1,3-butadienes as an additive has been shown to dramatically improve the yield of the cross-coupling product while suppressing side reactions like β-elimination. scispace.com A proposed pathway involves the formation of an η¹,η³-octadienediylnickelate complex as a key intermediate, which enhances the nucleophilicity of the nickel center towards the alkyl halide. scispace.com

The scope of coupling partners for 2-pyridyl Grignard reagents includes alkyl and aryl halides. Specifically, the nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides has been demonstrated as a viable method for producing 2-alkylated pyridines. nih.gov This approach avoids the need to pre-form a potentially unstable organometallic reagent from the pyridine (B92270) ring. While challenging, these methods provide a direct route to functionalized pyridines. nih.gov

Table 1: Examples of Nickel-Catalyzed Cross-Coupling Reactions

| Grignard Reagent | Coupling Partner | Catalyst System | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| n-Butylmagnesium chloride | n-Decyl bromide | NiCl₂ / Isoprene | n-Tetradecane | 92 | scispace.com |

| Phenylmagnesium bromide | 2-Chloropyridine | NiI₂ / 4,4'-dimethoxy-2,2'-bipyridine | 2-Phenylpyridine | Moderate | orgsyn.org |

| This compound | Alkyl Bromide | Ni(II) / Ligand | 2-Alkyl-6-methylpyridine | Varies | nih.gov |

Iron-Catalyzed Homocoupling Reactions

Iron catalysts, valued for their low cost and benign environmental impact, are effective in promoting the homocoupling of Grignard reagents to form symmetrical biaryl compounds. researchgate.net For this compound, this reaction would yield 6,6'-dimethyl-2,2'-bipyridine, a valuable ligand in coordination chemistry.

The mechanism of iron-catalyzed homocoupling typically involves the reduction of an iron(III) precatalyst, such as FeCl₃ or Fe(acac)₃, by the Grignard reagent. nih.govacs.org This reduction can lead to various low-valent iron species, including Fe(I) and Fe(0). nih.govnih.gov The formation of the homocoupled product, Ar-Ar, is often accompanied by the generation of the Fe(0) oxidation state, which can initiate a catalytic turnover. nih.govacs.org

In these reactions, an oxidant is required to complete the catalytic cycle. This can be a sacrificial oxidant like 1,2-dichloroethane (B1671644) or even atmospheric oxygen. researchgate.net In the context of cross-coupling reactions, the organic halide itself can act as the oxidant, leading to a competition between the desired cross-coupling product and the homocoupling product. nih.govacs.org The ratio of these products is influenced by the nature of the Grignard reagent and the aryl halide.

Table 2: Mechanistic Aspects of Iron-Catalyzed Homocoupling

| Feature | Description | Reference |

|---|---|---|

| Catalyst Precursor | Typically Fe(III) salts like FeCl₃ or Fe(acac)₃. | nih.govacs.org |

| Mechanism Initiation | Reduction of Fe(III) by the Grignard reagent to lower oxidation states (e.g., Fe(II), Fe(I), Fe(0)). | nih.govacs.orgnih.gov |

| Key Intermediates | Low-valent iron species. The exact nature of the catalytically active species is substrate-dependent. | nih.govnih.gov |

| Role of Oxidant | A sacrificial oxidant (e.g., O₂, R-X) is required to facilitate the coupling and regenerate the catalyst. | researchgate.netnih.gov |

| Product | Symmetrical biaryl (e.g., 6,6'-dimethyl-2,2'-bipyridine). | researchgate.net |

Copper-Catalyzed Transformations

Copper catalysts offer a versatile platform for a range of transformations involving Grignard reagents, including this compound. These reactions encompass oxidative couplings and cross-coupling reactions with various electrophiles. nih.govacs.org

One significant application is the copper-catalyzed oxidative coupling of Grignard reagents. Using an oxidant such as di-tert-butyldiaziridinone in the presence of a copper catalyst, both homo- and cross-coupling products can be synthesized efficiently under mild conditions. nih.govacs.org A plausible mechanism involves the formation of a Cu(III) intermediate through the reaction of the Cu(I) catalyst with the oxidant, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the coupled product. nih.gov

Copper catalysts are also effective in mediating the cross-coupling of functionalized arylmagnesium reagents with alkyl and benzylic halides. acs.org For instance, CuCN·2LiCl has been shown to catalyze the reaction between functionalized aryl Grignard reagents and functionalized alkyl iodides, tolerating a variety of functional groups like esters, nitriles, and amides. acs.org This methodology provides a direct route to complex molecules.

Furthermore, copper catalysts can facilitate the coupling of tertiary Grignard reagents with chloro-substituted heteroaryl electrophiles, such as those derived from pyridine. researchgate.net This highlights the potential for this compound to react with other activated heterocyclic systems in the presence of a suitable copper catalyst.

Table 3: Scope of Copper-Catalyzed Reactions with Grignard Reagents

| Reaction Type | Electrophile/Reagent | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Oxidative Homocoupling | Diaziridinone (oxidant) | Li₂CuCl₄ | Symmetrical Biaryl | acs.org |

| Oxidative Cross-Coupling | Diaziridinone (oxidant) | Li₂CuCl₄ | Unsymmetrical Biaryl | nih.gov |

| Cross-Coupling | Functionalized Alkyl Iodides | CuCN·2LiCl | Alkylated Arene | acs.org |

| Cross-Coupling | Chloroazacycles | CuI | Heteroaryl-substituted Arene | researchgate.net |

Reactions with Pyridine Derivatives and Related Heterocycles

Reactions with Pyridine N-Oxides

Regiospecific Functionalization Strategies

The reaction of Grignard reagents with pyridine N-oxides provides a powerful and direct method for the functionalization of the pyridine ring. A key advantage of using the N-oxide is its enhanced reactivity towards nucleophiles compared to the parent pyridine. The reaction of this compound with a pyridine N-oxide is expected to proceed with high regioselectivity, targeting the C2 position of the N-oxide. researchgate.netnih.govacs.org

This high C2 selectivity is a general feature of the reactions of pyridine N-oxides with various nucleophiles. nih.govacs.org Palladium-catalyzed direct arylation of pyridine N-oxides with aryl bromides, for example, occurs exclusively at the 2-position. nih.govacs.org This provides a strong precedent for the regiochemical outcome of the reaction with a Grignard reagent. The resulting 2-substituted pyridine N-oxide can be readily deoxygenated to the corresponding 2-substituted pyridine. acs.org

The reaction likely proceeds through the formation of a 1,2-dihydropyridine intermediate, which can then be aromatized upon workup. This strategy effectively circumvents issues often associated with the direct use of 2-metallated pyridines in cross-coupling reactions, which can be unstable or exhibit poor reactivity. nih.govacs.org The use of readily available and stable pyridine N-oxides as starting materials makes this a highly attractive synthetic route. acs.org

Stereoselective Transformations and Dearomatization

Beyond simple functionalization, the reaction of Grignard reagents with pyridine N-oxides can be guided to achieve stereoselective transformations and dearomatization of the pyridine ring. mdpi.comrsc.org These reactions lead to the formation of valuable, highly functionalized, and stereochemically rich piperidine (B6355638) and dihydropyridine (B1217469) derivatives. rsc.orgnih.gov

One powerful strategy involves the in situ activation of the pyridine N-oxide or a substituted pyridine to form a pyridinium (B92312) salt, which is then attacked by the Grignard reagent. The use of a chiral catalyst, typically a copper(I) complex with a chiral ligand, can induce high levels of enantioselectivity in the addition of the Grignard reagent. nih.govacs.org This catalytic asymmetric dearomatization allows for the synthesis of chiral dihydropyridones and related structures with excellent yields and enantiomeric excesses. nih.govacs.org

The reaction of this compound with a pyridine N-oxide can also lead to dearomatized products through a different pathway. The initial nucleophilic attack at the C2 position can be followed by a rearrangement or further reaction, depending on the reaction conditions and the structure of the N-oxide. For example, interesting double adducts have been observed from the reaction of a dihydropyridine cis-diol with a Grignard reagent, proceeding through an S_N2′ and imine addition sequence. nih.gov These transformations open up avenues to complex, densely functionalized heterocyclic frameworks. rsc.org

Substitution of Activating Groups (e.g., Nitro, Sulfonyl)

The direct substitution of activating groups such as nitro (-NO₂) or sulfonyl (-SO₂R) groups by this compound is not extensively documented in dedicated studies. However, the fundamental principles of organic chemistry suggest that as a strong nucleophile, a Grignard reagent like this compound would be expected to react with aromatic systems bearing such powerful electron-withdrawing groups. These reactions typically proceed via a nucleophilic aromatic substitution (SNAᵣ) pathway, particularly when the activating group is positioned ortho or para to a potential leaving group or in a sufficiently electron-deficient ring system.

In a hypothetical reaction with a substrate like 1-halo-4-nitrobenzene, the nucleophilic 6-methyl-2-pyridyl moiety would attack the carbon atom bearing the halogen, leading to the displacement of the halide and the formation of a new carbon-carbon bond. The strong electron-withdrawing nature of the nitro group is crucial as it stabilizes the negatively charged intermediate (a Meisenheimer complex), which is a key step in the SNAᵣ mechanism. While specific examples for the 6-methyl-2-pyridyl derivative are scarce, this reactivity pattern is well-established for a wide range of Grignard reagents.

Reactions with Pyridinium Salts: Dearomatization Approaches

The reaction of Grignard reagents with pyridinium salts is a powerful method for the dearomatization of the pyridine ring, yielding valuable dihydropyridine structures. This process relies on the initial activation of the pyridine nitrogen, typically through N-acylation or N-alkylation, which significantly enhances the electrophilicity of the ring carbons. nih.gov The resulting pyridinium cation is susceptible to nucleophilic attack.

The addition of a Grignard reagent, such as this compound, to an N-acylpyridinium salt generally occurs with high regioselectivity at the C-4 position. acs.org This preference is attributed to the electronic effect of the N-acyl group, which creates a conjugated system where the C-4 position is the softest and most electrophilic site, favoring attack by the soft carbon nucleophile of the Grignard reagent. The initial product is a 1,4-dihydropyridine. In contrast, attack at the C-2 or C-6 positions can also occur, influenced by steric factors and the nature of both the Grignard reagent and the substituents on the pyridinium ring. nih.gov

The general reaction pathway can be summarized as:

Activation: The pyridine nitrogen attacks an acyl chloride (e.g., phenyl chloroformate) to form a highly reactive N-acylpyridinium salt in situ.

Nucleophilic Attack: The 6-methyl-2-pyridyl anion from the Grignard reagent adds to the C-4 position of the pyridinium ring.

Rearomatization or Work-up: The resulting dihydropyridine can sometimes rearomatize through elimination if a suitable leaving group is present, or it can be isolated after an aqueous work-up.

This dearomatization strategy provides a direct route to functionalized piperidine precursors, which are significant scaffolds in medicinal chemistry. nih.gov

Reactions with Pyridylsulfonium Salts: Ligand-Coupling Mechanisms

A modern, transition-metal-free method for creating bi-heterocyclic compounds involves the reaction of Grignard reagents with pyridylsulfonium salts. nih.govacs.org This methodology is notable for its wide functional group tolerance and provides a modular route to various bipyridines and other linked heteroaryls. nih.gov Although examples specifying this compound are not explicitly detailed, the reaction is shown to be general for a range of Grignard reagents. Research into the coupling of various aryl and heteroaryl Grignard reagents with 2-pyridyldiarylsulfonium salts demonstrates the versatility of this approach. nih.govacs.org

The proposed mechanism for this transformation does not involve a direct SₙAr pathway. Instead, it is believed to proceed through a hypervalent sulfurane intermediate. nih.govacs.org The key steps are:

Attack on Sulfur: The nucleophilic Grignard reagent attacks the electropositive sulfur atom of the pyridylsulfonium salt.

Sulfurane Formation: This attack forms a transient, tetra-coordinated sulfurane intermediate.

Pseudorotation: The initial sulfurane may undergo pseudorotations to place the coupling partners in the required apical and equatorial positions for the subsequent step. nih.gov

Reductive Elimination/Ligand Coupling: A reductive elimination from the sulfurane intermediate occurs, forming a new carbon-carbon bond between the two heterocyclic ligands and regenerating a diaryl sulfide.

Control experiments have shown that reacting a Grignard reagent with a sulfonium (B1226848) salt lacking a pyridyl group does not lead to alkylation of the pyridine, which supports the ligand-coupling mechanism over a direct SₙAr reaction. nih.gov This method has been successfully used to synthesize natural products like caerulomycin A and E. acs.org

Table 1: Examples of Ligand-Coupling Reactions between Grignard Reagents and Pyridylsulfonium Salts

| Grignard Reagent | Sulfonium Salt | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Pyridylmagnesium chloride·LiCl | (2-Pyridyl)diphenylsulfonium salt | 2,2'-Bipyridine | 75 | nih.govacs.org |

| 3-Pyridylmagnesium chloride·LiCl | (2-Pyridyl)diphenylsulfonium salt | 2,3'-Bipyridine | 72 | nih.govacs.org |

| 4-Pyridylmagnesium chloride·LiCl | (2-Pyridyl)diphenylsulfonium salt | 2,4'-Bipyridine | 60 | nih.govacs.org |

| Phenylmagnesium bromide | (2-Pyridyl)diphenylsulfonium salt | 2-Phenylpyridine | 69 | nih.gov |

| (6-Methoxypyridin-2-yl)magnesium bromide | (2-Pyridyl)diphenylsulfonium salt | 6-Methoxy-2,2'-bipyridine | 92 | acs.org |

Mechanistic Elucidations and Computational Chemistry Studies

Insights into Reaction Pathways and Transient Intermediates

Understanding the reaction pathways and the transient intermediates involved is crucial for controlling the outcomes of reactions with this compound. As discussed previously, reactions with pyridylsulfonium salts are proposed to proceed via a short-lived, hypervalent sulfurane intermediate. nih.govacs.org The observation of multiple coupling products when using unsymmetrical diarylsulfonium salts provides strong evidence for this transient species. nih.gov

In other contexts, such as the functionalization of halopyridines, reactive intermediates like pyridynes have been generated and trapped. chemistryviews.org For instance, the treatment of a dihalopyridine with a strong base or organometallic reagent can lead to elimination and the formation of a highly reactive pyridyne, which is then trapped by a nucleophile like a Grignard reagent. While distinct from the direct reactivity of the Grignard reagent itself, these studies highlight the importance of transient species in modern pyridine chemistry. chemistryviews.org

In cross-coupling reactions, the mechanism involves a catalytic cycle with transient organometallic species. For Kumada-type couplings, this would involve oxidative addition of an aryl halide to a low-valent metal center (e.g., Ni or Pd), followed by transmetalation with the Grignard reagent (transferring the 6-methyl-2-pyridyl group to the catalyst), and finally reductive elimination to form the product and regenerate the catalyst. nih.govresearchgate.net

Theoretical Calculations of Reactivity, Regioselectivity, and Enantioselectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and explaining the behavior of reactive organometallic compounds. koreascience.kr While specific computational studies focusing exclusively on this compound are not prominent in the literature, the principles are widely applied to related systems.

Theoretical calculations can provide deep insights into:

Reactivity: By calculating the energies of frontier molecular orbitals (HOMO and LUMO), chemists can predict the nucleophilicity of the Grignard reagent and the electrophilicity of its reaction partners. koreascience.kr

Regioselectivity: In reactions with multiple potential sites of attack, such as on pyridinium salts, DFT calculations can determine the activation energies for each pathway. The pathway with the lowest energy barrier is the most likely to be observed experimentally. Calculations of properties like natural atomic charges and Fukui indices can also explain why a nucleophile prefers one position over another. For example, such calculations can rationalize the observed C-4 selectivity in the addition of Grignard reagents to N-acylpyridinium salts. acs.org

Enantioselectivity: In asymmetric catalysis, computational studies can model the transition states involving a chiral ligand, the catalyst, and the substrates. By comparing the energies of the transition states leading to the (R) and (S) enantiomers, the enantiomeric excess of a reaction can be predicted. This approach is vital for designing new and more effective chiral catalysts for reactions involving Grignard-type reagents.

Combined experimental and computational studies on related pyridine functionalization reactions have demonstrated the power of this dual approach to elucidate complex reaction mechanisms and rationalize selectivity. researchgate.net

Applications of 6 Methyl 2 Pyridylmagnesium Bromide in Complex Molecule Synthesis

Construction of Substituted Pyridine (B92270) Scaffolds

The introduction of functional groups onto the pyridine ring is a cornerstone of medicinal chemistry and materials science. 6-Methyl-2-pyridylmagnesium bromide serves as a key building block in this endeavor, facilitating the synthesis of both mono- and multi-functionalized pyridine derivatives.

Synthesis of Mono-functionalized Pyridine Derivatives

The reaction of this compound with various electrophiles provides a direct route to 2,6-disubstituted pyridines. This approach is particularly useful for introducing a single functional group at the 2-position of the 6-methylpyridine core. For instance, trapping the Grignard reagent with an electrophile can yield a range of mono-functionalized products. researchgate.net

A general strategy involves the bromine-magnesium exchange on a suitable bromopyridine precursor to generate the Grignard reagent, which is then reacted with an electrophile. researchgate.net This method has been successfully employed to introduce various substituents.

Table 1: Examples of Mono-functionalized Pyridine Derivatives from this compound

| Electrophile | Product |

|---|---|

| Benzaldehyde | (6-Methylpyridin-2-yl)(phenyl)methanol |

| Iodine | 2-Iodo-6-methylpyridine |

Preparation of Multi-functionalized and Poly-substituted Pyridines

The synthesis of pyridines with multiple substituents often requires more elaborate strategies. While direct multi-functionalization using this compound is less common, it can be a crucial component in multi-step syntheses. For example, a mono-functionalized pyridine synthesized using this Grignard reagent can undergo further reactions to introduce additional functional groups. rsc.orgnih.gov

Methodologies for creating polysubstituted pyridines often involve the construction of the pyridine ring from acyclic precursors. nih.govnih.gov In some cases, a pre-formed methyl-substituted pyridyl unit, potentially derived from a Grignard reagent like this compound, can be incorporated into these synthetic schemes. The development of three-component synthesis methods has also provided access to diverse tri- and tetrasubstituted pyridines. nih.gov

Synthesis of Bipyridine and Polypyridine Systems

Bipyridines and their higher oligomers are of immense interest as ligands in coordination chemistry and as building blocks for functional materials. This compound is a key reagent in the synthesis of these systems, particularly through cross-coupling reactions.

Symmetrical and Unsymmetrical Bipyridines

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds between aromatic rings. The Kumada coupling, which involves the reaction of a Grignard reagent with an organic halide catalyzed by a nickel or palladium complex, is a prominent method for synthesizing bipyridines. wikipedia.orgorganic-chemistry.org

For the synthesis of symmetrical bipyridines, such as 6,6'-dimethyl-2,2'-bipyridine, the homocoupling of this compound can be employed. However, the synthesis of unsymmetrical bipyridines is more common and synthetically valuable. nih.gov In a typical approach, this compound is coupled with a different halopyridine in the presence of a suitable catalyst.

The Negishi coupling, a similar reaction employing an organozinc reagent, is also widely used for bipyridine synthesis due to its high yields and mild reaction conditions. orgsyn.orgmdpi.com While this involves the corresponding organozinc reagent, 6-methyl-2-pyridylzinc bromide, the Grignard reagent is often its precursor through transmetalation. sigmaaldrich.com

Table 2: Examples of Bipyridine Synthesis using Pyridyl Grignard or Zinc Reagents

| Coupling Partner | Catalyst | Product | Coupling Type |

|---|---|---|---|

| 2-Bromopyridine | Pd(PPh₃)₄ | 6-Methyl-2,2'-bipyridine | Kumada/Negishi |

| 2,6-Dibromopyridine | Pd(PPh₃)₄ | 6-Bromo-6'-methyl-2,2'-bipyridine | Kumada/Negishi |

Strategies for Higher Pyridine Oligomers

The synthesis of terpyridines and other polypyridines often extends the strategies used for bipyridine synthesis. nih.gov For instance, the reaction of this compound with a dihalopyridine can be a key step in constructing a terpyridine. A notable example is the reaction with 2,6-dichloropyridine (B45657) to form 6'-methyl-2,2':6',2"-terpyridine. nih.gov

Stepwise approaches are common, where a bipyridine is first synthesized and then further functionalized and coupled to create a higher oligomer. The Kröhnke method, which involves the ring closure of 1,5-diketo derivatives, is a classic approach to terpyridine synthesis. beilstein-journals.orgresearchgate.net While this method doesn't directly use this compound, the starting materials often include substituted acetylpyridines that could potentially be synthesized using such Grignard reagents.

Synthesis of Other Heteroaromatic Compounds

The utility of this compound is not limited to the synthesis of pyridine-based systems. It can also be used as a nucleophile in reactions with other heteroaromatic halides to create novel compounds with linked heterocyclic rings. For example, coupling with a bromo-substituted furan, thiophene, or pyrrole (B145914) would yield the corresponding (6-methylpyridin-2-yl)-substituted heteroaromatic compound. These reactions typically proceed via palladium- or nickel-catalyzed cross-coupling reactions, similar to those used for bipyridine synthesis.

Fused Heterocyclic Systems Containing Pyridine Moieties

The creation of fused heterocyclic systems that feature a pyridine ring is a significant focus of synthetic chemistry, owing to the widespread presence of these scaffolds in biologically active compounds and functional materials. researchgate.net this compound acts as a pivotal building block in the methodologies designed to construct these elaborate polycyclic structures. rsc.org

One notable application involves the reaction of this Grignard reagent with electrophiles that possess a latent cyclization site. For instance, its addition to a dinitrile, such as 2-(3-oxobutyl)malononitrile, can trigger a cascade reaction. The process begins with the nucleophilic attack of the Grignard reagent on a nitrile group, which is then followed by an intramolecular cyclization and subsequent aromatization to yield a substituted quinoline (B57606) or a similar fused pyridine system. The methyl group on the pyridine ring can also be strategically employed for further chemical changes, like condensation reactions to form an additional ring.

Another strategy employs the palladium-catalyzed cross-coupling of this compound with halogenated heterocycles. For example, a reaction with a brominated benzothiazole (B30560) derivative can be followed by an intramolecular C-H activation and cyclization reaction, mediated by a suitable catalyst and ligand system, to produce a pyridobenzothiazole scaffold. The selection of reaction conditions, including the catalyst, ligands, and temperature, is crucial for guiding the reaction toward the desired fused product while minimizing the formation of simple cross-coupling byproducts.

Incorporation of Pyridine Units into Diverse Heteroaryl Frameworks

Introducing a 6-methyl-2-pyridyl unit into various heteroaromatic systems can substantially alter their electronic properties, capacity for coordination, and biological activity. This compound is a favored reagent for this task because of its high reactivity and compatibility with various functional groups under particular conditions. nih.gov

A principal method for this incorporation is through cross-coupling reactions. In a typical Negishi-type coupling, this compound is transmetalated with a zinc salt (e.g., ZnCl₂) in situ, and the resulting organozinc species is subsequently coupled with a halo-heteroarene in the presence of a palladium catalyst. sigmaaldrich.com This approach has been effectively used to synthesize a broad range of 2-(6-methyl-2-pyridyl)-substituted heteroarenes, including thiophenes, furans, pyrroles, and indoles. The reaction conditions are generally mild, which permits the presence of various functional groups on the heteroaryl partner.

Additionally, direct arylation reactions are an increasingly favored alternative. In this method, this compound can react with a C-H bond of another heterocycle, facilitated by a transition metal catalyst. For example, the palladium-catalyzed C-H arylation of thiazole (B1198619) with this compound enables the direct formation of a C-C bond between the two heterocyclic rings without needing to pre-functionalize the thiazole ring with a halogen. This atom-economical method is highly valued for its efficiency and for producing less waste.

| Coupling Partner Example | Product Type |

| 2-Bromothiophene | 2-(6-Methyl-2-pyridyl)thiophene |

| 5-Bromoindole | 5-(6-Methyl-2-pyridyl)indole |

| Thiazole (via C-H activation) | 2-(6-Methyl-2-pyridyl)thiazole |

Stereoselective Synthesis of Chiral Heterocycles and Derivatives

The development of methods for the stereoselective synthesis of chiral molecules is a fundamental aspect of modern organic chemistry, especially for preparing enantiomerically pure pharmaceuticals. This compound has been utilized in several stereoselective transformations, yielding valuable chiral building blocks.

Asymmetric Dearomatization Products of Pyridines

Asymmetric dearomatization of pyridines is a potent strategy for the quick assembly of complex, three-dimensional nitrogen-containing heterocycles from simple, planar aromatic precursors. nih.gov In some approaches, while the Grignard reagent itself is not chiral, it can be employed with a chiral auxiliary or a chiral catalyst to induce stereoselectivity. nih.gov

One such method is the addition of this compound to an N-activated pyridine salt that includes a chiral auxiliary. The chiral auxiliary, often derived from a natural product such as a sugar or a terpene, guides the nucleophilic attack of the Grignard reagent to one face of the pyridine ring. This results in the formation of a dihydropyridine (B1217469) product with high diastereoselectivity. Subsequent removal of the activating group and the chiral auxiliary provides an enantioenriched dihydropyridine, which can be further modified into more complex chiral piperidine (B6355638) derivatives. The steric hindrance of the 6-methyl group can contribute to enhancing the facial selectivity of the addition.

Chiral Pyridyl Carbinol Derivatives

The synthesis of chiral pyridyl carbinols is highly significant as these structural motifs are found in numerous biologically active molecules and act as valuable chiral ligands in asymmetric catalysis. The enantioselective addition of organometallic reagents to aldehydes is a classic technique for creating chiral secondary alcohols. researchgate.netmmu.ac.uk

The asymmetric addition of this compound to various aldehydes can be accomplished using a catalytic quantity of a chiral ligand. mdpi.comresearchgate.net For instance, in the presence of a chiral amino alcohol or a TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) derivative, the Grignard reagent can add to an aldehyde with high enantioselectivity, yielding the corresponding (R)- or (S)-pyridyl carbinol. The specific stereochemical result is determined by the chirality of the ligand used. The mechanism is thought to involve the in-situ formation of a chiral magnesium complex, which then coordinates to the aldehyde and delivers the 6-methyl-2-pyridyl group in a stereocontrolled fashion.

| Aldehyde Substrate | Chiral Catalyst/Ligand Type | Product |

| Benzaldehyde | Chiral amino alcohol | (R)- or (S)-phenyl(6-methyl-2-pyridyl)methanol |

| Isobutyraldehyde | TADDOL derivative | (R)- or (S)-1-(6-methyl-2-pyridyl)-2-methylpropan-1-ol |

Advanced Analytical Characterization in Reaction Studies of 6 Methyl 2 Pyridylmagnesium Bromide

Spectroscopic Analysis for Reaction Intermediate Identification

The identification of fleeting intermediates is crucial for elucidating the reaction mechanism of 6-methyl-2-pyridylmagnesium bromide. Spectroscopic methods are paramount in observing these species as they form and are consumed during a chemical transformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing organomagnesium intermediates in solution. Although the direct observation of the primary Grignard reagent can be complicated by the Schlenk equilibrium, NMR can provide information on the average structure in solution. More importantly, it is used to identify and characterize subsequent intermediates formed when the Grignard reagent reacts with a substrate. For instance, in reactions with electrophiles, NMR can confirm the formation of magnesium alkoxide or other adducts before aqueous workup. In a study involving the related 6-bromo-2-pyridylmagnesium chloride, ¹H NMR integration values were used to confirm the quantitative deuteration of the intermediate, verifying the successful formation of the Grignard reagent. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is particularly useful for tracking the formation of the Grignard reagent itself. acs.orgresearchgate.net The disappearance of the characteristic C-Br stretching vibration from the starting material, 2-bromo-6-methylpyridine (B113505), and the appearance of new bands associated with the carbon-magnesium bond provide a clear indication of reagent formation. youtube.com While the C-Mg bond itself is a weak infrared absorber, changes in the pyridine (B92270) ring's vibrational modes upon metallation are readily observable. youtube.com

| Spectroscopic Technique | Observable Feature | Intermediate Information Provided |

| ¹H NMR | Changes in chemical shifts and integration of pyridine ring protons. | Confirms the position of metallation and the formation of subsequent adducts with electrophiles. researchgate.net |

| ¹³C NMR | Significant downfield shift of the carbon atom bonded to magnesium (C2). | Provides direct evidence of the carbon-magnesium bond formation and its location on the pyridine ring. spectrabase.com |

| FTIR | Disappearance of the C-Br bond's vibrational frequency; appearance of new bands corresponding to the pyridyl-Mg moiety. | Indicates the consumption of the starting halide and formation of the Grignard reagent intermediate. acs.orgyoutube.com |

This table summarizes key spectroscopic techniques and their application in identifying reaction intermediates involving this compound.

Structural Elucidation of Synthetic Products

Once a reaction involving this compound is complete, a full structural characterization of the isolated product is required to confirm its identity and purity. This is typically achieved through a combination of spectroscopic methods and X-ray crystallography.

NMR Spectroscopy (¹H and ¹³C): This is the most common method for routine structural confirmation. For a product formed from the reaction of this compound with an aldehyde, for example, ¹H NMR would show characteristic signals for the newly formed secondary alcohol's hydroxyl and methine protons, in addition to the signals from the 6-methylpyridine core. ¹³C NMR would confirm the presence of all expected carbon atoms, including the new carbinol carbon. researchgate.net

X-ray Single-Crystal Diffraction: For novel or complex molecules, X-ray crystallography provides unambiguous proof of structure. This technique determines the precise three-dimensional arrangement of atoms and bonds within a crystal. For example, the structure of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol, a Schiff base derived from a related pyridine compound, was definitively characterized using single-crystal X-ray diffraction, which confirmed the molecular connectivity and stereochemistry. researchgate.net

Mass Spectrometry (MS): MS provides the molecular weight of the product, which serves as a primary confirmation of its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, further validating the proposed structure.

| Analytical Method | Information Obtained | Relevance to Product Characterization |

| ¹H NMR | Chemical shift, coupling constants, and integration of protons. | Confirms the connectivity of atoms and the relative number of protons in different chemical environments. researchgate.net |

| ¹³C NMR | Chemical shifts of all unique carbon atoms. | Verifies the carbon skeleton of the final product. spectrabase.com |

| X-ray Crystallography | 3D atomic coordinates, bond lengths, and bond angles. | Provides definitive, unambiguous structural proof of the final product. researchgate.net |

| Mass Spectrometry | Molecular weight and fragmentation patterns. | Confirms the molecular formula and provides corroborating structural information. |

This table outlines the primary analytical methods used for the structural elucidation of products synthesized using this compound.

In Situ Reaction Monitoring Techniques

Understanding the kinetics, mechanism, and potential hazards of reactions with this compound requires real-time monitoring. hzdr.de In situ techniques allow for the observation of concentration changes of reactants, intermediates, and products as the reaction happens, without the need for sampling. mt.com

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: This is a leading technique for monitoring Grignard reactions in real time. researchgate.net An ATR probe is inserted directly into the reaction vessel, allowing for continuous data acquisition. acs.org By tracking the infrared absorbance of specific functional groups, one can monitor the consumption of the starting halide, the formation and consumption of the Grignard reagent, and the appearance of the final product. mt.comhzdr.de This method is invaluable for determining reaction initiation, endpoint, and kinetics, and for ensuring process safety by preventing the accumulation of unreacted starting materials. acs.orgresearchgate.net

Raman Spectroscopy: In situ Raman spectroscopy is another powerful vibrational spectroscopy technique that is complementary to FTIR. It is particularly effective for monitoring reactions in solution. acs.org A key advantage is that solvents like tetrahydrofuran (B95107) (THF) and common C-C bonds often have weak Raman signals, resulting in a cleaner background to observe the key reacting species. It has been successfully used to monitor the transmetalation of Grignard reagents in real time, elucidating the reaction mechanism and tracking product formation. acs.org

Flow Chemistry with Inline Analytics: The synthesis and use of Grignard reagents are increasingly performed in continuous flow reactors. youtube.comvapourtec.com This approach offers enhanced heat transfer and safety. Integrating inline analytical tools, such as FTIR or colorimetric titration, allows for the continuous monitoring of the Grignard reagent's concentration as it is generated. vapourtec.comresearchgate.net This ensures the quality and consistency of the reagent being fed into a subsequent reaction step.

| Monitoring Technique | Principle | Key Advantages for Grignard Reactions |

| In Situ ATR-FTIR | Infrared light is passed through an internal reflection element in contact with the reaction mixture. | Provides real-time concentration profiles of reactants, intermediates, and products. youtube.commt.com Crucial for safety monitoring and kinetic studies. acs.orghzdr.de |

| In Situ Raman | Measures the inelastic scattering of monochromatic light from molecules. | Excellent for monitoring organometallic species and reactions in solvents that interfere with IR. acs.org |

| Flow Chemistry with Inline Analytics | Continuous generation and reaction of the Grignard reagent with integrated real-time analysis. | Enhances safety and control; allows for immediate quality assurance of the generated reagent before its use. youtube.comvapourtec.com |

This table compares different in situ techniques for monitoring reactions involving this compound.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The utility of 6-Methyl-2-pyridylmagnesium bromide is significantly amplified through catalytic cross-coupling reactions. While traditional palladium and nickel catalysts have been cornerstones, current research is actively pursuing more efficient, cost-effective, and environmentally benign catalytic systems.

Iron-catalyzed cross-coupling reactions have emerged as a promising alternative due to iron's abundance and low toxicity. bris.ac.uk Research has demonstrated that simple iron salts, such as iron(III) chloride, can effectively catalyze the coupling of Grignard reagents with a variety of electrophiles, including alkyl and aryl halides. asianpubs.org These reactions often proceed under mild conditions and can tolerate a range of functional groups. For instance, the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) as an additive has been shown to suppress side reactions and improve yields in the iron-catalyzed coupling of aryl Grignard reagents with alkyl halides. The development of well-defined iron(II) precatalysts bearing N-heterocyclic carbene (NHC) ligands has also shown great promise in achieving high conversions with minimal homocoupling byproducts. researchgate.net While much of the research has focused on general Grignard reagents, the principles are directly applicable to this compound, with studies indicating tolerance for pyridyl moieties. orgsyn.org

Nickel catalysis, particularly in Kumada-Corriu type couplings, remains a highly active area of investigation. scispace.com Recent advancements have focused on the development of ligand-free nickel-catalyzed cross-couplings, which simplify reaction conditions and reduce costs. researchgate.net For heteroaryl Grignard reagents, nickel-based systems are often more suitable than palladium for coupling with bromo and chloro azines and diazines. researchgate.net The synthesis of 2-alkylated pyridines has been successfully achieved through the nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides, highlighting the potential for creating complex molecules.

Palladium catalysis continues to evolve with the use of specialized ligands to enhance reactivity and selectivity. Secondary phosphine (B1218219) oxides (SPOs) have been shown to be uniquely effective in promoting the palladium-catalyzed coupling of 2-pyridyl Grignard reagents with aryl halides, where traditional phosphine and NHC ligands show poor performance. researchgate.net This has enabled the synthesis of various bipyridine derivatives in good to excellent yields. researchgate.net

Below is a comparative table of emerging catalytic systems applicable to pyridyl Grignard reagents:

| Catalyst System | Electrophile Class | Key Features | Relevant Findings |

| Iron(III) salts (e.g., FeCl₃) with TMEDA | Alkyl Halides, Aryl Halides | Low cost, low toxicity, mild conditions. asianpubs.org | Tolerates pyridyl functionalities; TMEDA suppresses side reactions. orgsyn.org |

| Nickel-based catalysts (e.g., NiCl₂) | Aryl Halides, Heteroaryl Halides | Effective for less reactive chlorides, ligand-free options available. scispace.comresearchgate.net | Superior for coupling with azines and diazines compared to palladium. researchgate.net |

| Palladium with SPO ligands | Aryl Halides | High efficiency for 2-pyridyl Grignards where other ligands fail. researchgate.net | Enables synthesis of a wide range of bipyridines in high yields. researchgate.net |

Green Chemistry Approaches in Grignard Reagent Utilization

The principles of green chemistry are increasingly influencing the design of synthetic routes involving Grignard reagents. Key areas of focus include the use of more environmentally benign solvents and the development of solvent-free reaction conditions.

Traditionally, Grignard reactions are conducted in ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF). However, these solvents pose safety and environmental concerns. Research has shown that 2-methyltetrahydrofuran (B130290) (2-MeTHF), a bio-based solvent, can be a superior alternative, offering improved reaction efficiency and safety in many cases. organic-chemistry.org The judicious selection of initiators and the use of hybrid solvent systems, such as MeTHF-toluene, can further broaden the scope of greener solvents for Grignard reactions. organic-chemistry.org

A significant leap in green chemistry for Grignard reagents is the development of mechanochemical synthesis. thieme-connect.de This technique, often employing ball-milling, can dramatically reduce or even eliminate the need for solvents. While the complete absence of a solvent can lead to low yields, the addition of a minimal amount of a solvent like THF can result in high yields of the Grignard reagent. thieme-connect.de This approach not only minimizes solvent waste but can also simplify the reaction setup by reducing the sensitivity to air and moisture. thieme-connect.de Ultrasound-assisted Grignard reactions represent another green technique, offering safe, efficient, and reproducible synthesis under mild conditions. bris.ac.uk

The following table summarizes green chemistry approaches applicable to the synthesis and use of this compound:

| Green Approach | Description | Advantages |

| Alternative Solvents | Use of bio-based solvents like 2-MeTHF. organic-chemistry.org | Reduced environmental impact, potentially improved safety and efficiency. organic-chemistry.org |

| Mechanochemistry | Solvent-free or low-solvent synthesis using ball-milling. thieme-connect.de | Drastic reduction in solvent waste, simplified reaction conditions. thieme-connect.de |

| Sonochemistry | Ultrasound-assisted synthesis. bris.ac.uk | Enhanced reaction rates, improved reproducibility, and safety. bris.ac.uk |

Expansion of Substrate Scope and Functional Group Tolerance

A major goal in the ongoing research of this compound is to expand the range of electrophiles with which it can react and to increase its tolerance for various functional groups. This is largely achieved through the development of new catalytic methods.

The synthesis of substituted bipyridines is a key application. While direct coupling of Grignard reagents can be effective, Negishi coupling, which involves the transmetalation of the Grignard reagent to a zinc halide, offers high yields and excellent functional group tolerance. researchgate.net This method allows for the coupling of pyridyl zinc reagents with a variety of pyridyl halides and triflates. researchgate.net Similarly, ligand-coupling reactions of pyridyl Grignard reagents with pyridylsulfonium salts have demonstrated wide functional group tolerance, enabling the formation of various bis-heterocycle linkages. nih.gov

The reaction of pyridyl Grignard reagents with carbonyl compounds is a fundamental transformation for creating functionalized alcohols. researchgate.netprepchem.com Research into the stereoselectivity of these additions, influenced by the solvent and the nature of the chiral carbonyl compound, continues to refine this methodology. researchgate.net

The table below illustrates the reaction of a related pyridyl Grignard reagent, 6-Bromo-2-Pyridylmagnesium Chloride, with various electrophiles, showcasing the potential substrate scope for this compound. organic-chemistry.org

| Electrophile | Product | Yield (%) |

| D₂O | 2-Bromo-6-deuteriopyridine | >95 |

| PhCHO | (2-Bromopyridin-6-yl)(phenyl)methanol | 80 |

| PhCOCN | (2-Bromopyridin-6-yl)(phenyl)methanone | 75 |

| I₂ | 2-Bromo-6-iodopyridine | 82 |

Considerations for Process Intensification and Industrial Scale-Up in Organic Synthesis

The transition of synthetic protocols from the laboratory to an industrial scale presents significant challenges, particularly for highly exothermic and moisture-sensitive reactions like Grignard syntheses. Process intensification aims to develop safer, more efficient, and scalable manufacturing processes.

Continuous flow chemistry is a key strategy for the industrial scale-up of Grignard reactions. sigmaaldrich.com Continuous processes offer superior heat and mass transfer, reducing the risk of runaway reactions and improving product selectivity by minimizing the formation of undesired byproducts like Wurtz coupling products. sigmaaldrich.com The use of packed-bed reactors with in-situ activated magnesium and inline monitoring techniques, such as ATR-IR spectroscopy, allows for precise control and optimization of the reaction. sigmaaldrich.com

Another critical aspect of scale-up is managing the initiation of the Grignard reaction, which can be unpredictable and lead to a dangerous accumulation of unreacted halide. A patented method to mitigate this risk involves the addition of a small amount of a pre-synthesized Grignard reagent to the large-scale batch. organic-chemistry.org This "seeding" bypasses the unpredictable initiation phase, allowing the reaction to proceed smoothly and safely.

The development of a process synthesis and intensification (PS+I) framework allows for the design of novel and counterintuitive intensified processes with lower costs and energy requirements. This involves creating a superstructure of process alternatives and using optimization algorithms to identify the most economically and environmentally favorable configuration.

Key considerations for the industrial scale-up of reactions involving this compound are summarized below:

| Consideration | Approach | Benefit |

| Safety (Exothermicity) | Continuous flow processing, "seeding" with pre-formed Grignard. organic-chemistry.orgsigmaaldrich.com | Enhanced temperature control, prevention of runaway reactions, predictable initiation. organic-chemistry.orgsigmaaldrich.com |

| Efficiency and Purity | Continuous flow chemistry. sigmaaldrich.com | Improved selectivity, reduced byproducts, higher yields. sigmaaldrich.com |

| Process Optimization | Process Synthesis and Intensification (PS+I) frameworks. | Reduced costs, lower energy consumption, and optimized equipment design. |

常见问题

Basic Research Questions

Q. What are the optimal conditions for synthesizing 6-methyl-2-pyridylmagnesium bromide, and how can its purity be validated?

- Methodology : The compound is typically synthesized via a Grignard reaction, where 2-bromo-6-methylpyridine reacts with magnesium in anhydrous tetrahydrofuran (THF) under inert atmosphere. Reaction progress is monitored by observing gas evolution (H₂) and color changes. Post-synthesis, purity is validated using ¹H/¹³C NMR to confirm the absence of unreacted starting materials and titration with iodine to quantify active Grignard species .

- Critical Data : For 2-bromo-6-methylpyridine (CAS 5315-25-3), reductive coupling with nickel catalysts has been reported to yield bipyridine derivatives, suggesting analogous reactivity for magnesium insertion .

Q. How should this compound be handled to ensure safety and stability during experiments?

- Safety Protocols :

- Storage : Under inert gas (Ar/N₂) at –20°C to prevent hydrolysis or oxidation.

- Handling : Use flame-resistant gloves and self-contained breathing apparatus (SCBA) during transfers, as Grignard reagents are highly reactive and flammable .

- Spill Management : Neutralize with dry ice (CO₂) or isopropanol, followed by adsorption using inert materials like silica gel .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Analytical Methods :

- NMR Spectroscopy : ¹H NMR in deuterated THF shows distinct pyridyl proton signals (δ 6.5–8.5 ppm) and methyl group resonance (δ 2.5 ppm).

- FT-IR : Peaks at 490–520 cm⁻¹ confirm Mg–C bonding .

- X-ray Crystallography : For structural elucidation, single-crystal studies of analogous bromopyridyl compounds (e.g., 6-bromo-N-(6-bromopyridin-2-yl) derivatives) reveal bond lengths and angles critical for validating coordination geometry .

Advanced Research Questions

Q. How does this compound perform as a ligand in transition-metal catalysis, and what mechanistic insights exist?

- Catalytic Applications :

- The pyridyl group acts as a σ-donor in Pd or Ni complexes, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura). For example, bis[(6-methylpyridin-2-yl)methyl]amine forms stable complexes with Cu(I/II), enhancing catalytic efficiency in C–N bond formation .

- Mechanistic Studies : Kinetic isotopic effect (KIE) experiments and DFT modeling can clarify oxidative addition/transmetallation steps involving the Mg center .

Q. What are the contradictions in reported reactivity of this compound with carbonyl compounds?

- Data Contradictions :

- Some studies report high yields in ketone additions (e.g., acetophenone), while others note competing side reactions (e.g., enolization) under protic conditions.

- Resolution Strategy : Controlled titration of carbonyl substrates at low temperatures (–78°C) and strict exclusion of moisture minimize side reactions. Comparative GC-MS analysis of reaction mixtures can identify byproducts .

Q. How can computational modeling predict the stability and reactivity of this compound in complex reaction systems?

- Computational Tools :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。